Cas no 2228532-47-4 (1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine)
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine
- EN300-1945799
- 2228532-47-4
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- Inchi: 1S/C4H5F4N/c5-2(6)3(9)1-4(3,7)8/h2H,1,9H2
- InChI Key: BKHXTDNZKPLSHN-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(F)F)N)F
Computed Properties
- Exact Mass: 143.03581181g/mol
- Monoisotopic Mass: 143.03581181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 26Ų
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945799-1g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 1g |
$1971.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-5g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 5g |
$5719.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-10g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 10g |
$8480.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-0.05g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 0.05g |
$1657.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-0.1g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 0.1g |
$1735.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-0.25g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 0.25g |
$1814.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-0.5g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 0.5g |
$1893.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-1.0g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 1g |
$1971.0 | 2023-06-01 | ||
| Enamine | EN300-1945799-2.5g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 2.5g |
$3865.0 | 2023-09-17 | ||
| Enamine | EN300-1945799-5.0g |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine |
2228532-47-4 | 5g |
$5719.0 | 2023-06-01 |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine
Professional Introduction to Compound with CAS No. 2228532-47-4 and Product Name: 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine
The compound with the CAS number 2228532-47-4 and the product name 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both difluoromethyl and difluorocyclopropane moieties in its molecular framework imparts distinct chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds featuring fluorine atoms. Fluorine substitution has become a cornerstone in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The difluoromethyl group, in particular, is renowned for its ability to improve lipophilicity and reduce metabolic clearance, making it an attractive moiety for drug design. The 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine structure combines these benefits with the rigidity provided by the cyclopropane ring, offering a versatile scaffold for further derivatization.
The cyclopropane ring is another critical feature of this compound, contributing to its unique electronic and steric properties. Cyclopropanes are known for their high ring strain, which can be exploited to enhance reactivity and binding interactions. In the context of drug development, such strained rings can serve as hinges or probes to modulate biological activity. The incorporation of two fluorine atoms at the 2-position of the cyclopropane ring further enhances its potential as a pharmacophore by introducing additional electronic effects and steric bulk.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. The 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine molecule fits well within this trend, as it incorporates both fluorinated aliphatic and cyclic structures. Such combinations have been shown to yield compounds with improved pharmacological profiles. For instance, fluorinated cyclopropanes have been explored as intermediates in the synthesis of antiviral and anticancer agents due to their ability to engage with biological targets in unique ways.
The amine functional group at the 1-position of the molecule also plays a crucial role in its potential applications. Amines are versatile pharmacophores that can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. The presence of two fluorine atoms adjacent to this amine group may further modulate its reactivity and solubility characteristics. This makes 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine a promising candidate for further investigation as a building block for more complex drug molecules.
Advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with increasing accuracy. The structural features of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine, including its fluorinated moieties and cyclopropane ring, can be modeled using quantum mechanical methods to assess potential interactions with biological targets. Such simulations have already been instrumental in guiding the design of next-generation drug candidates.
In conclusion, the compound with CAS number 2228532-47-4 and product name 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine represents a compelling example of how structural innovation can lead to novel pharmaceutical entities. Its unique combination of fluorinated aliphatic and cyclic moieties, along with an amine functional group, positions it as a valuable asset in medicinal chemistry research. As our understanding of fluorine chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the development of new therapeutics.
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